molecular formula C12H15N5 B11877948 N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine

N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B11877948
M. Wt: 229.28 g/mol
InChI Key: CTCIBVMAJNRZRQ-UHFFFAOYSA-N
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Description

N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine typically involves multicomponent condensation reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazo[1,2-a]pyridine derivatives. Its ability to undergo various chemical reactions also makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

N-[(7-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C12H15N5/c1-9-2-5-17-10(7-15-11(17)6-9)8-16-12-13-3-4-14-12/h2,5-7H,3-4,8H2,1H3,(H2,13,14,16)

InChI Key

CTCIBVMAJNRZRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CNC3=NCCN3

Origin of Product

United States

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